molecular formula C18H16N2O B1293308 3-Azetidinomethyl-4'-cyanobenzophenone CAS No. 898771-42-1

3-Azetidinomethyl-4'-cyanobenzophenone

Cat. No.: B1293308
CAS No.: 898771-42-1
M. Wt: 276.3 g/mol
InChI Key: ONKYTWFBAYDGIM-UHFFFAOYSA-N
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Description

3-Azetidinomethyl-4’-cyanobenzophenone is a chemical compound with the molecular formula C18H16N2O and a molecular weight of 276.33. It is also known by its IUPAC name, 4-[3-(azetidin-1-ylmethyl)benzoyl]benzonitrile. This compound is notable for its unique structure, which includes an azetidine ring and a cyanobenzophenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidinomethyl-4’-cyanobenzophenone typically involves the reaction of 4’-cyanobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 3-Azetidinomethyl-4’-cyanobenzophenone can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures ensures the production of high-quality 3-Azetidinomethyl-4’-cyanobenzophenone .

Chemical Reactions Analysis

Types of Reactions

3-Azetidinomethyl-4’-cyanobenzophenone undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The cyanobenzophenone moiety can be reduced to form amines or alcohols.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Amines or alcohols derived from the cyanobenzophenone moiety.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

3-Azetidinomethyl-4’-cyanobenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Azetidinomethyl-4’-cyanobenzophenone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The cyanobenzophenone moiety can engage in hydrogen bonding or hydrophobic interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4’-Cyanobenzophenone: Lacks the azetidine ring, making it less versatile in chemical reactions.

    3-Azetidinomethylbenzophenone: Does not have the cyan group, affecting its reactivity and applications.

Uniqueness

3-Azetidinomethyl-4’-cyanobenzophenone is unique due to the presence of both the azetidine ring and the cyanobenzophenone moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[3-(azetidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-12-14-5-7-16(8-6-14)18(21)17-4-1-3-15(11-17)13-20-9-2-10-20/h1,3-8,11H,2,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKYTWFBAYDGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643244
Record name 4-{3-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-42-1
Record name 4-{3-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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